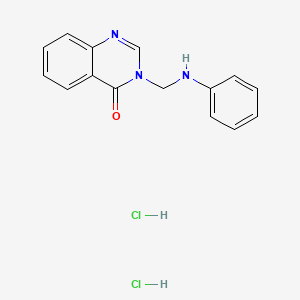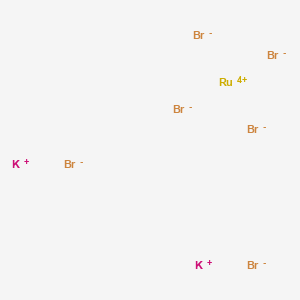
Ruthenate(2-), hexabromo-, dipotassium, (OC-6-11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium hexabromoruthenate can be synthesized through the reaction of potassium bromide (KBr) with ruthenium(III) chloride (RuCl₃) in the presence of bromine (Br₂). The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions. The general reaction is as follows:
2KBr+RuCl3+3Br2→K2[RuBr6]+3KCl
Industrial Production Methods
Industrial production of dipotassium hexabromoruthenate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for mixing, temperature control, and pH adjustment is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation-Reduction Reactions: Dipotassium hexabromoruthenate can undergo redox reactions where ruthenium changes its oxidation state.
Substitution Reactions: The bromide ligands in the complex can be substituted by other ligands such as chloride or cyanide under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄)
Substitution Reagents: Chloride salts (e.g., NaCl), cyanide salts (e.g., KCN)
Major Products Formed
Oxidation: Formation of higher oxidation state ruthenium complexes.
Reduction: Formation of lower oxidation state ruthenium complexes.
Substitution: Formation of new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dipotassium hexabromoruthenate is used as a precursor in the synthesis of other ruthenium complexes. It is also employed in studies of coordination chemistry and catalysis.
Biology and Medicine
Research is ongoing into the potential use of ruthenium complexes, including dipotassium hexabromoruthenate, in medicinal chemistry. These compounds are being investigated for their anticancer properties and ability to interact with biological molecules.
Industry
In the industrial sector, dipotassium hexabromoruthenate is used in the production of catalysts for chemical reactions, particularly in the field of organic synthesis. It is also used in the manufacture of certain electronic components.
Wirkmechanismus
The mechanism by which dipotassium hexabromoruthenate exerts its effects depends on the specific application. In catalysis, the ruthenium center can facilitate various chemical transformations by providing a reactive site for substrate molecules. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects such as the inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium hexachlororuthenate (K₂[RuCl₆]): Similar structure but with chloride ligands instead of bromide.
Sodium hexabromoruthenate (Na₂[RuBr₆]): Similar structure but with sodium cations instead of potassium.
Ammonium hexabromoruthenate ((NH₄)₂[RuBr₆]): Similar structure but with ammonium cations instead of potassium.
Uniqueness
Dipotassium hexabromoruthenate is unique due to its specific combination of potassium cations and bromide ligands, which can influence its reactivity and stability
Eigenschaften
CAS-Nummer |
52637-67-9 |
|---|---|
Molekularformel |
Br6K2Ru |
Molekulargewicht |
658.7 g/mol |
IUPAC-Name |
dipotassium;ruthenium(4+);hexabromide |
InChI |
InChI=1S/6BrH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI-Schlüssel |
AAJKMHNFXOSYGQ-UHFFFAOYSA-H |
Kanonische SMILES |
[K+].[K+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ru+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


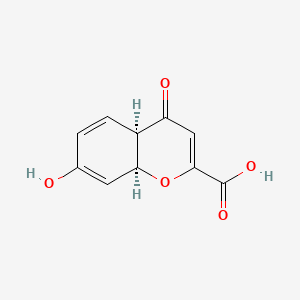
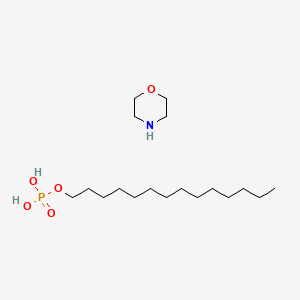
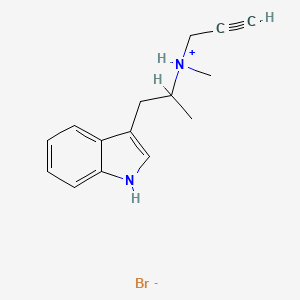
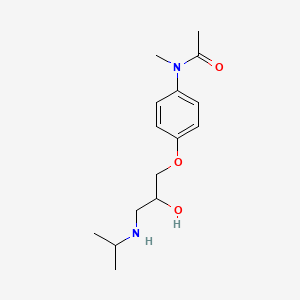


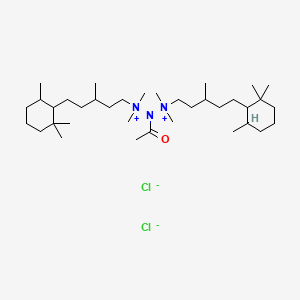
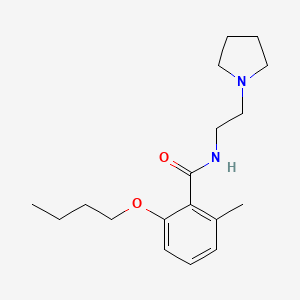
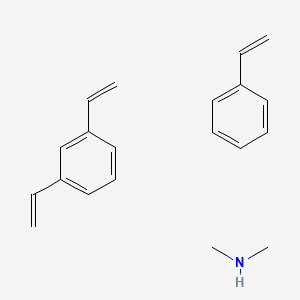
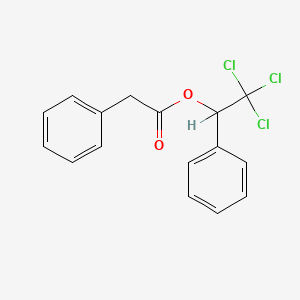
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)


